1-Chloro-8-isobutylbenzo[4,5]thieno[2,3-c]pyridine
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Overview
Description
1-Chloro-8-isobutylbenzo[4,5]thieno[2,3-c]pyridine is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a chlorine atom, an isobutyl group, and a fused benzo-thieno-pyridine ring system.
Preparation Methods
The synthesis of 1-Chloro-8-isobutylbenzo[4,5]thieno[2,3-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno Ring: The initial step involves the formation of the thieno ring through cyclization reactions.
Introduction of the Pyridine Ring: The pyridine ring is then introduced via condensation reactions.
Chlorination: The chlorine atom is introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Isobutylation: The isobutyl group is added through alkylation reactions using isobutyl halides under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Chloro-8-isobutylbenzo[4,5]thieno[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-8-isobutylbenzo[4,5]thieno[2,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 1-Chloro-8-isobutylbenzo[4,5]thieno[2,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
1-Chloro-8-isobutylbenzo[4,5]thieno[2,3-c]pyridine can be compared with other thienopyridine derivatives such as:
- 1-Chloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine
- 1-Chloro-8-ethylbenzo[4,5]thieno[2,3-c]pyridine
- 1-Chloro-8-propylbenzo[4,5]thieno[2,3-c]pyridine
These compounds share a similar core structure but differ in the alkyl substituents
Properties
Molecular Formula |
C15H14ClNS |
---|---|
Molecular Weight |
275.8 g/mol |
IUPAC Name |
1-chloro-8-(2-methylpropyl)-[1]benzothiolo[2,3-c]pyridine |
InChI |
InChI=1S/C15H14ClNS/c1-9(2)8-10-4-3-5-11-12-6-7-17-15(16)14(12)18-13(10)11/h3-7,9H,8H2,1-2H3 |
InChI Key |
PEMLYQOKYCXAPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C2C(=CC=C1)C3=C(S2)C(=NC=C3)Cl |
Origin of Product |
United States |
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